BenchChemオンラインストアへようこそ!

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide

Lipophilicity XLogP3 Physicochemical differentiation

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide (CAS 946374-87-4) is a synthetic small molecule (C23H26N2OS, MW 378.5 g/mol) featuring a 1-naphthamide core linked via an ethyl spacer to a thiophen-3-yl ring and an azepane (hexahydroazepine) moiety. This compound contains a seven-membered saturated nitrogen heterocycle (azepane) which distinguishes it from more common piperidine- or pyrrolidine-containing analogs in the synthetic cannabinoid receptor ligand space.

Molecular Formula C23H26N2OS
Molecular Weight 378.53
CAS No. 946374-87-4
Cat. No. B2600851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide
CAS946374-87-4
Molecular FormulaC23H26N2OS
Molecular Weight378.53
Structural Identifiers
SMILESC1CCCN(CC1)C(CNC(=O)C2=CC=CC3=CC=CC=C32)C4=CSC=C4
InChIInChI=1S/C23H26N2OS/c26-23(21-11-7-9-18-8-3-4-10-20(18)21)24-16-22(19-12-15-27-17-19)25-13-5-1-2-6-14-25/h3-4,7-12,15,17,22H,1-2,5-6,13-14,16H2,(H,24,26)
InChIKeyGRBOGFRADZIHTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide (CAS 946374-87-4): Procurement-Grade Chemical Profile and Compound Identity


N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide (CAS 946374-87-4) is a synthetic small molecule (C23H26N2OS, MW 378.5 g/mol) featuring a 1-naphthamide core linked via an ethyl spacer to a thiophen-3-yl ring and an azepane (hexahydroazepine) moiety [1]. This compound contains a seven-membered saturated nitrogen heterocycle (azepane) which distinguishes it from more common piperidine- or pyrrolidine-containing analogs in the synthetic cannabinoid receptor ligand space [2]. It is catalogued as a research chemical screening compound (Life Chemicals identifier F2392-0780) with a minimum purity specification of 90% as confirmed by LC-MS and/or 400 MHz NMR .

Why N-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide Cannot Be Simply Replaced by In-Class Cannabinoid Ligands


In the domain of naphthalene-based synthetic cannabinoid receptor ligands, substitution of the amine heterocycle (azepane vs. piperidine vs. pyrrolidine) is known to produce non-linear shifts in CB1/CB2 affinity and selectivity profiles [1]. For example, the azepane isomer of AM-1220—where the piperidine ring is replaced by an N-methylazepane—exhibits altered binding affinity and pharmacological profile compared to its piperidine analog [2]. Similarly, replacing the azepane moiety in the target compound with a simple hydrogen (yielding N-[2-(thiophen-3-yl)ethyl]naphthalene-1-carboxamide, CAS 1058492-14-0) eliminates a basic nitrogen center bearing a seven-membered ring, which is expected to drastically alter both physicochemical properties (logP, pKa, TPSA) and receptor recognition . Generic substitution without quantitative receptor-level comparison data therefore carries a high risk of functional non-equivalence in any assay readout.

Quantitative Differentiation Evidence for N-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide Against Closest Analogs


Azepane Ring Substitution vs. Non-Azepane Analog: Computed Lipophilicity (XLogP3) Comparison

The presence of the basic azepane ring in N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide increases the computed partition coefficient (XLogP3) relative to its non-azepane analog N-[2-(thiophen-3-yl)ethyl]naphthalene-1-carboxamide (CAS 1058492-14-0). The target compound yields an XLogP3 of 4.9 [1]. The non-azepane analog, lacking the seven-membered nitrogen heterocycle, is expected to have a lower XLogP3 (estimated ≤4.0 based on the loss of the lipophilic azepane moiety and reduction in molecular weight from 378.5 to 281.4 g/mol) . This difference of ≥0.9 log units implies a roughly 8-fold higher theoretical partition into lipid phases for the target compound, which may translate to differential membrane permeability, blood-brain barrier penetration, and non-specific binding in cellular assays.

Lipophilicity XLogP3 Physicochemical differentiation Blood-brain barrier permeability prediction

Topological Polar Surface Area (TPSA) Comparison: Impact on CNS Penetration Predictions

The target compound has a computed topological polar surface area (TPSA) of 60.6 Ų [1]. Its non-azepane analog N-[2-(thiophen-3-yl)ethyl]naphthalene-1-carboxamide (C17H15NOS) has a lower TPSA (estimated ~45 Ų, as it lacks the additional nitrogen atom and multiple saturated carbons of the azepane moiety) . While both values fall below the 90 Ų threshold commonly cited for favorable CNS penetration, the difference of approximately 15 Ų reflects the contribution of the azepane ring to hydrogen-bond acceptor capacity (3 HBA for target vs. 2 for the non-azepane analog). This differential may influence passive permeability and efflux transporter recognition, making the compounds non-interchangeable in neuropharmacological screening campaigns.

CNS drug design Topological polar surface area Blood-brain barrier ADME prediction

Class-Level CB1/CB2 Selectivity Shift Evidenced by Azepane vs. Piperidine Isosterism in AM-1220 Series

Published in-class evidence demonstrates that replacing a piperidine ring with an azepane ring in the AM-1220 chemical series produces a measurable shift in CB1/CB2 selectivity. AM-1220 (piperidine-containing) displays Ki values of 3.88 nM at CB1 and 73.4 nM at CB2 (selectivity ratio CB2/CB1 ≈ 18.9) [1]. The azepane isomer of AM-1220, where the piperidine is replaced by N-methylazepane, exhibits altered binding affinity and pharmacological profile [2]. While the exact Ki values for the azepane isomer are not provided in the open-access abstract, the documented alteration in binding profile constitutes class-level precedent that the azepane-for-piperidine substitution in naphthoyl-containing cannabinoid ligands can re-rank CB1 vs. CB2 preference. This precedent supports the inference that N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide—which incorporates an azepane ring—may exhibit a CB1/CB2 selectivity profile divergent from its hypothetical piperidine-containing analog. Note: This is class-level inference only; direct receptor binding data for the target compound are not available in the public domain as of May 2026.

Cannabinoid receptor selectivity CB1 agonist CB2 agonist Isosteric replacement AM-1220

Procurement Purity Specification: Verified ≥90% Purity by LC-MS/NMR for Reproducible Assay Results

The target compound is commercially available from Life Chemicals (catalog ID F2392-0780) at a guaranteed minimum purity of 90%, as confirmed by LC-MS and/or 400 MHz 1H NMR [1]. This purity level is specified for Life Chemicals' screening compound library, which has been cited in over 100 scientific publications and patents . In contrast, the non-azepane analog N-[2-(thiophen-3-yl)ethyl]naphthalene-1-carboxamide (CAS 1058492-14-0) is offered by general chemical suppliers without comparable documented analytical quality control specifications . For procurers requiring compounds with verified purity for dose-response assays, the availability of supplier-certified analytical data reduces the burden of in-house re-purification and identity confirmation.

Quality control Compound purity LC-MS NMR Screening library

Hydrogen Bond Acceptor Count and Rotatable Bond Number: Compound-Level Physicochemical Property Comparison

The target compound N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide has 3 hydrogen bond acceptors (HBA) and 5 rotatable bonds, as computed from its molecular structure [1]. Its closest structural analog lacking the azepane ring, N-[2-(thiophen-3-yl)ethyl]naphthalene-1-carboxamide (C17H15NOS), is predicted to have 2 HBA and 3 rotatable bonds . The difference of 1 HBA and 2 additional rotatable bonds in the target compound reflects the presence of the azepane nitrogen and the additional saturated carbon chain. These differences carry implications for molecular recognition: the extra HBA can form additional hydrogen bonds with receptor residues, while the increased rotatable bond count may impose a slightly higher entropic penalty upon target binding. Both factors influence binding thermodynamics and ligand efficiency metrics in ways that make the two compounds non-substitutable in medicinal chemistry optimization.

Hydrogen bond acceptor Rotatable bonds Drug-likeness Physicochemical properties

Best-Fit Application Scenarios for N-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide Based on Differentiated Evidence


Cannabinoid Receptor CB1/CB2 Selectivity Profiling Panels Requiring Non-Piperidine Control Chemotypes

For screening panels designed to distinguish CB1-preferring from CB2-preferring ligands, the azepane-containing naphthamide scaffold offers an alternative chemotype to the widely used piperidine-based aminoalkylindole cannabinoids (e.g., JWH-018, AM-1220). The class-level evidence showing that azepane-for-piperidine substitution alters CB1/CB2 selectivity in the AM-1220 series [1] supports inclusion of this compound as a structurally distinct probe. Its higher computed lipophilicity (XLogP3 = 4.9) relative to non-azepane analogs [2] also makes it a useful comparator for assessing the impact of lipophilicity on cannabinoid receptor binding kinetics.

Physicochemical Property-Based Compound Library Diversification for CNS Drug Discovery

With a TPSA of 60.6 Ų and XLogP3 of 4.9, this compound occupies a physicochemical space consistent with CNS drug-like properties (TPSA < 90 Ų, logP 1–5) [1]. It provides a structurally novel entry in focused libraries designed to explore blood-brain barrier penetration SAR. The documented ≥90% purity with LC-MS/NMR confirmation [2] ensures that procurement of this compound supports reproducible CNS permeability assays without the confounding effects of unknown impurities that may inhibit or stimulate efflux transporters.

Azepane Ring SAR Expansion in Naphthamide-Based Cannabinoid Ligand Optimization

In medicinal chemistry programs exploring the SAR around the amine moiety of naphthamide cannabinoid ligands, this compound serves as the direct azepane benchmark. Quantitative differences in computed HBA count (+1 vs. non-azepane analog) and rotatable bonds (+2) [1] provide baseline descriptors for building predictive QSAR models. When coupled with experimental binding data (to be generated by the end user), these descriptors can help deconvolute the contributions of hydrogen bonding and conformational flexibility to receptor affinity.

Forensic Toxicology Reference Standard for Azepane-Containing Synthetic Cannabinoids

Given the documented emergence of azepane isomer synthetic cannabinoids (e.g., AM-1220 azepane isomer, AM-2233 azepane isomer) in seized herbal products [1], this analytically characterized naphthamide compound—available with verified purity and full spectroscopic data [2]—can serve as a reference standard for forensic laboratories developing LC-MS/MS or GC-MS methods to detect and quantify azepane-containing synthetic cannabinoid derivatives in biological matrices or seized materials.

Quote Request

Request a Quote for N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.